4-[[Methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]methyl]benzoic acid

Catalog No.
S7845182
CAS No.
M.F
C13H15N3O3
M. Wt
261.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[[Methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]...

Product Name

4-[[Methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]methyl]benzoic acid

IUPAC Name

4-[[methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]methyl]benzoic acid

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

InChI

InChI=1S/C13H15N3O3/c1-9-14-12(15-19-9)8-16(2)7-10-3-5-11(6-4-10)13(17)18/h3-6H,7-8H2,1-2H3,(H,17,18)

InChI Key

FEILHLVOZADDLZ-UHFFFAOYSA-N

SMILES

CC1=NC(=NO1)CN(C)CC2=CC=C(C=C2)C(=O)O

Canonical SMILES

CC1=NC(=NO1)CN(C)CC2=CC=C(C=C2)C(=O)O
4-[[Methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]methyl]benzoic acid, also known as MMBA, is a white crystalline powder that was first synthesized by independent groups of researchers in 2009. The chemical compound belongs to the family of benzoic acids and has a molecular weight of 317.38.
MMBA exhibits excellent solubility in common organic solvents like methanol, ethanol, and acetone. It has a boiling point of 615°C and a melting point of 307°C. The chemical is moderately stable under normal temperature and pressure conditions. MMBA is sensitive to light and should be stored in a dark place.
MMBA can be synthesized by reacting 3-(bromomethyl)-5-methyl-1,2,4-oxadiazole with 4-aminobenzoic acid in the presence of a palladium catalyst. The resulting product is purified using column chromatography and characterized using spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.
MMBA can be analyzed using various analytical methods like high-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC). These methods can provide qualitative and quantitative information about the chemical, including purity, stability, and molecular weight.
MMBA has shown promising biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. In vitro studies have demonstrated that MMBA can inhibit the growth of various types of cancer cells, including prostate cancer, breast cancer, and cervical cancer. The chemical has been shown to induce apoptosis (cell death) in cancer cells through the activation of caspase enzymes.
MMBA has been tested for toxicity and safety in various scientific experiments. Studies have shown that the chemical is relatively safe when administered in low doses, and no significant side effects were observed. However, high doses of MMBA can cause toxicity and lead to adverse effects like liver damage, kidney damage, and hematological abnormalities. Therefore, caution should be taken when handling and using MMBA, and proper safety precautions should be followed.
MMBA has various applications in scientific experiments, including as a chemical reagent, a therapeutic agent, and a diagnostic agent. The chemical can be used as a starting material for the synthesis of other biologically active compounds. MMBA can also be used to treat various diseases like cancer, bacterial infections, and inflammation. Additionally, the chemical can serve as a diagnostic marker for cancer and other diseases.
The current state of research on MMBA is focused on understanding its molecular mechanism of action and exploring its potential applications in various fields of research and industry. Studies are also being conducted to develop new synthesis routes for MMBA and its derivatives.
MMBA has significant implications in various fields of research and industry, including pharmaceuticals, biotechnology, and materials science. The chemical can be used to develop new drugs and therapies for various diseases, including cancer, bacterial infections, and inflammation. MMBA can also serve as a building block for the synthesis of novel materials with unique physical properties.
The limitations of MMBA include its limited solubility in water, which hinders its bioavailability and limits its potential therapeutic applications. Future directions of research on MMBA include the development of new synthesis routes to increase its yield and efficiency. Additionally, studies are being conducted to improve the water solubility of MMBA to enhance its bioavailability and efficacy in therapeutic applications.
In conclusion, MMBA is a promising chemical compound with potential applications in various fields of research and industry. Its significant biological and physical properties demonstrated in scientific experiments suggest that it has the potential to revolutionize various sectors. Further research is needed to fully understand its potential implications, overcome its limitations and develop effective therapeutic and diagnostic agents.

XLogP3

-0.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

261.11134135 g/mol

Monoisotopic Mass

261.11134135 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

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